![molecular formula C13H18ClN3O4S B2786004 N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide CAS No. 637748-00-6](/img/structure/B2786004.png)
N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide
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Overview
Description
“N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide” is a chemical compound with the linear formula C27H26ClN5O5S2. It has a molecular weight of 600.12 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide” include a linear formula of C27H26ClN5O5S2 and a molecular weight of 600.12 .Scientific Research Applications
Antibacterial Activity
Sulfonamides, including N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide, have a rich history as antimicrobial agents. Initially, sulfa drugs like Prontosil were used to combat bacterial infections. The mode of action involves the inhibition of bacterial growth by interfering with folic acid synthesis. The synthesized compound 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide has demonstrated notable antibacterial activity .
Antiproliferative Properties
The sulfonamide group serves as an essential scaffold for generating diverse biological agents. Researchers have synthesized new sulfathiazole derivatives, including N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide, and evaluated their antiproliferative activity. These derivatives hold promise for potential therapeutic applications .
Medicinal Chemistry and Drug Development
Sulfonamides, including N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide, constitute a significant class of antimicrobial agents. Their sulfonyl group mimics peptide hydrolysis transition states and serves as a theoretical motif for potent irreversible inhibitors of cysteine proteases. Additionally, aryl sulfonamide derivatives are commonly found in active pharmaceutical ingredients (APIs) .
Chemical Applications
Compounds containing sulfonyl groups have been extensively studied due to their biological relevance and chemical applications. Researchers explore their potential in antitumor, antimicrobial, antifungal, and anti-inflammatory activities. N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide may contribute to these areas .
Transition State Mimetics
The sulfonamide unit’s role as a transition state mimetic makes it valuable in drug design. Researchers investigate its use in developing new libraries of biologically active compounds, drug intermediates, and synthetic methodologies .
Other Biological Activities
Beyond antibacterial and antiproliferative effects, sulfonamides exhibit diverse biological activities. Ongoing research aims to uncover additional properties and applications for N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with sulfamoyl groups have been known to exhibit antibacterial activity .
Mode of Action
Sulfonamides, a class of compounds to which this molecule belongs, generally act as inhibitors of bacterial synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Biochemical Pathways
Sulfonamides typically interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid in bacteria, thereby inhibiting bacterial growth .
Pharmacokinetics
It’s worth noting that the introduction of deuterium into drug molecules, as in the case of the related compound 4-(n-(butylcarbamoyl)sulfamoyl)benzoic acid-d6, can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
properties
IUPAC Name |
N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S/c1-2-3-8-15-13(19)17-22(20,21)11-6-4-10(5-7-11)16-12(18)9-14/h4-7H,2-3,8-9H2,1H3,(H,16,18)(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRGECYXKDSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide |
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